Org 27569

Catalog No.
S538214
CAS No.
868273-06-7
M.F
C24H28ClN3O
M. Wt
409.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Org 27569

CAS Number

868273-06-7

Product Name

Org 27569

IUPAC Name

5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide

Molecular Formula

C24H28ClN3O

Molecular Weight

409.9 g/mol

InChI

InChI=1S/C24H28ClN3O/c1-2-20-21-16-18(25)8-11-22(21)27-23(20)24(29)26-13-12-17-6-9-19(10-7-17)28-14-4-3-5-15-28/h6-11,16,27H,2-5,12-15H2,1H3,(H,26,29)

InChI Key

AHFZDNYNXFMRFQ-UHFFFAOYSA-N

SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4

Solubility

Soluble in DMSO, not in water

Synonyms

ORG27569; ORG-27569; ORG 27569.

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)N4CCCCC4

Description

The exact mass of the compound 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide is 409.19209 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Cannabinoid Receptor Ligand: The molecule possesses a core indole structure similar to some known cannabinoid receptor ligands. Further research could investigate its potential interaction with cannabinoid receptors, such as CB1 and CB2, which are involved in various physiological processes [].

  • Discovery of Novel Therapeutics: Due to the presence of the piperidinyl and phenethyl moieties, Org 27569 may hold promise as a scaffold for the development of new drugs. Studies could explore its activity against different targets relevant to various diseases [, ].

Org 27569, chemically known as 5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)ethyl] amide, is a compound that acts as a potent and selective negative allosteric modulator of the cannabinoid receptor type 1 (CB1). This compound plays a significant role in modulating the activity of the CB1 receptor, which is primarily expressed in the brain and is involved in various physiological processes, including appetite regulation, pain sensation, and mood. Org 27569 enhances the binding affinity of orthosteric agonists like CP55940 while simultaneously inhibiting G protein coupling, leading to unique signaling pathways distinct from traditional agonist activity .

Org 27569 participates in several key chemical interactions within the context of cannabinoid receptor modulation. Its primary reaction involves binding to the allosteric site of the CB1 receptor, which alters the receptor's conformation. This conformational change enhances the binding of orthosteric agonists while inhibiting G protein-mediated signaling. Specifically, Org 27569 has been shown to induce receptor internalization and activate downstream signaling pathways such as extracellular signal-regulated kinase (ERK) phosphorylation independent of G protein coupling .

The biological activity of Org 27569 is characterized by its ability to act as an allosteric modulator. It increases the affinity of CB1 for agonists while reducing the efficacy of G protein signaling. For instance, studies have demonstrated that Org 27569 promotes CP55940 binding to the CB1 receptor but simultaneously blocks CP55940-induced signaling through G proteins. This dual action makes Org 27569 a unique compound in cannabinoid research, providing insights into biased signaling mechanisms at GPCRs (G protein-coupled receptors) .

The synthesis of Org 27569 involves multi-step organic reactions starting from readily available precursors. The process typically includes:

  • Formation of Indole Derivative: The initial step involves synthesizing a substituted indole.
  • Carboxylic Acid Introduction: The carboxylic acid moiety is introduced through standard coupling reactions.
  • Piperidine Attachment: A piperidine ring is added to form the final compound.
  • Purification: The crude product undergoes purification techniques such as recrystallization or chromatography to yield pure Org 27569.

Detailed synthetic routes can be found in specialized literature focusing on medicinal chemistry and organic synthesis methodologies .

Org 27569 has potential applications in various fields:

  • Pharmacological Research: As a tool compound for studying cannabinoid receptor function and biased signaling.
  • Therapeutic Development: Potentially useful in developing treatments for conditions related to CB1 receptor dysregulation, such as obesity or addiction disorders.
  • Neuroscience Studies: Investigating the role of cannabinoids in neurobiology and their effects on brain function.

Research continues into its therapeutic implications, particularly concerning its unique modulation of CB1 receptor activity .

Interaction studies involving Org 27569 have focused on its effects on various signaling pathways mediated by the CB1 receptor. Notably:

  • It has been shown to enhance agonist binding while inhibiting downstream G protein-mediated signaling.
  • Studies indicate that Org 27569 can induce ERK phosphorylation independently of G proteins, suggesting alternative signaling pathways activated by allosteric modulation.
  • The compound's effects have been observed in both neuronal cell lines and primary neuronal cultures, indicating its relevance across different biological systems .

Several compounds exhibit similar properties to Org 27569 regarding their interaction with cannabinoid receptors:

Compound NameTypeMechanism of ActionUnique Features
CP55940AgonistBinds orthosteric site, activates G protein couplingStrong full agonist at CB1
Δ9-TetrahydrocannabinolAgonistBinds orthosteric site, activates G protein couplingPrimary psychoactive component in cannabis
WIN55212AgonistBinds orthosteric site, activates G protein couplingSynthetic cannabinoid with high potency
AM251AntagonistBinds orthosteric site, inhibits G protein couplingSelective antagonist with inverse agonist properties

Org 27569 stands out due to its ability to enhance agonist binding while blocking traditional signaling pathways associated with G proteins, representing a novel approach to cannabinoid modulation .

Molecular Structure and Nomenclature

Org 27569 possesses a complex molecular architecture characterized by an indole core structure with specific substitutions that confer its unique biological activity. The compound's full chemical name is 5-chloro-3-ethyl-N-[2-(4-piperidin-1-ylphenyl)ethyl]-1H-indole-2-carboxamide, reflecting its systematic nomenclature according to International Union of Pure and Applied Chemistry standards. The molecular formula is established as C24H28ClN3O, indicating the presence of 24 carbon atoms, 28 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.

The structural framework of Org 27569 consists of several key components that contribute to its biological activity. The indole ring system serves as the central scaffold, with a chlorine substituent at the 5-position and an ethyl group at the 3-position. The carboxamide functionality at the 2-position of the indole ring connects to an extended chain containing a phenyl ring substituted with a piperidine moiety. This specific arrangement creates a molecule with distinct spatial and electronic properties that enable its selective interaction with the cannabinoid receptor type 1 allosteric binding site.

The compound is assigned the Chemical Abstracts Service number 868273-06-7, providing a unique identifier for regulatory and research purposes. Additional synonyms include ORG-27569 and various systematic names reflecting different nomenclature conventions. The molecular weight of Org 27569 is precisely determined to be 409.95 grams per mole, confirming its moderate molecular size suitable for biological activity.

Crystal structure studies have revealed detailed insights into the three-dimensional conformation of Org 27569. The compound adopts a specific binding orientation within the cannabinoid receptor type 1, where it occupies an extrahelical site within the inner leaflet of the membrane. This binding position overlaps with conserved cholesterol interaction sites found in many G protein-coupled receptors, suggesting a fundamental mechanism of allosteric modulation that may extend beyond cannabinoid receptors.

Synthetic Pathways and Derivative Design

The synthesis of Org 27569 follows established indole-2-carboxamide chemistry, utilizing the indole scaffold as the central building block for constructing the final molecule. Structure-activity relationship studies have extensively explored modifications to the parent structure, revealing critical features necessary for maintaining allosteric modulation activity. The indole ring system itself has been identified as essential for maintaining high binding affinity to the allosteric site, though modifications to this core can significantly impact the compound's functional properties.

Synthetic approaches to Org 27569 analogues have focused on three primary regions of structural modification: the indole core, the linker region, and the terminal phenyl-piperidine moiety. Research has demonstrated that substitutions at the 3-position of the indole ring significantly influence allosteric activity, with various alkyl chain lengths producing different binding affinities and cooperativity factors. The C3 substituents have been shown to substantially impact the allostery of the ligand, making this position a critical focus for derivative design.

Conformationally constrained analogues of Org 27569 have been developed using ring-chain transformation approaches, specifically targeting the ethylene linker between the amide and phenyl ring. These modifications aim to reduce off-target binding and improve selectivity for the cannabinoid receptor type 1. Cyclopropanation of the ethylene linker has yielded stereospecific cis and trans constrained analogues, designated as GAT700 and GAT701, which provide insights into the bioactive conformation required for optimal receptor interaction.

Photoactivatable derivatives of Org 27569 have been synthesized for research applications, incorporating functional groups such as benzophenone, phenyl azide, aliphatic azide, and phenyltrifluoromethyldiazrine. These modifications enable photo-affinity labeling studies while maintaining comparable allosteric binding parameters to the parent compound. Such derivatives provide valuable tools for mapping allosteric binding sites and understanding receptor-ligand interactions at the molecular level.

The synthesis of hybrid compounds combining structural features from Org 27569 and other cannabinoid receptor type 1 allosteric modulators has yielded novel scaffolds with retained biological activity. These rational design approaches utilize computational modeling to predict optimal binding conformations and guide synthetic strategies. The resulting hybrid compounds maintain key interactions with receptor residues while potentially offering improved selectivity profiles.

Compound SeriesKey ModificationsBinding Affinity (KB, nM)Cooperativity Factor (α)
Parent Org 27569Reference compound~167~16.55
Alkyl chain variantsC3 position modificationsVariable (50-500)Variable (5-25)
Constrained analoguesCyclopropyl linkerNot specifiedNot specified
Photoactivatable derivativesBenzophenone/azide groupsComparable to parentComparable to parent

Mechanisms of Allosteric Modulation

Org 27569 operates through a sophisticated allosteric mechanism that fundamentally alters cannabinoid CB1 receptor function without directly competing for the orthosteric binding site [3] [9]. The compound binds to an allosteric site located in the transmembrane region, specifically involving the TM2-TM3-TM4 surface of the receptor [8] [18]. This binding induces conformational changes that stabilize the receptor in a unique intermediate state characterized by enhanced agonist affinity but impaired G protein coupling [3] [9].

The allosteric modulation mechanism involves the stabilization of an inactive receptor conformation that preferentially binds agonists while blocking the conformational changes necessary for G protein activation [9] [17]. Site-directed fluorescence labeling studies have demonstrated that Org 27569 specifically blocks agonist-induced conformational changes in transmembrane helix 6, which are essential for receptor activation and G protein coupling [14] [17]. The compound appears to trap the cannabinoid CB1 receptor in a distinct agonist-bound but non-signaling conformational state [14] [17].

Structural dynamics studies reveal that Org 27569 binding promotes receptor conformational changes toward a high affinity state for agonist binding while simultaneously preventing the transmembrane helix 6 movements required for full receptor activation [9] [17]. This dual effect explains the compound's unique ability to enhance agonist binding while functioning as an insurmountable antagonist of receptor signaling [3] [9].

Binding Cooperativity with Orthosteric Ligands

Org 27569 demonstrates positive binding cooperativity with orthosteric agonists, particularly with CP55940, as evidenced by allosteric ternary complex model analyses [3] [14]. The cooperativity factor (α) values consistently exceed 1.0, indicating positive allosteric modulation of agonist binding [14]. In membrane-based binding assays, the cooperativity factor for CP55940 binding enhancement by Org 27569 is 2.74 ± 0.41, while in purified receptor preparations, this value is 2.75 ± 0.23 [14].

The equilibrium dissociation constant (KB) for Org 27569 varies depending on the experimental system. In crude membrane preparations expressing the cannabinoid CB1 receptor, the KB value is 6.8 ± 4.2 μM, while in purified receptor solutions, it is 2.28 ± 0.82 μM [14]. These values demonstrate the compound's ability to bind directly to the cannabinoid CB1 receptor independent of G protein coupling status [14].

Binding cooperativity studies using receptor mutants with varying levels of constitutive activity provide crucial insights into the mechanism of action. The constitutively inactive T210A receptor exhibits a 3-fold increased KB value (644.2 nM) compared to wild-type receptor (217.3 nM), while displaying enhanced cooperativity with CP55940 [3]. Conversely, the highly constitutively active T210I receptor shows no enhancement of CP55940 binding in the presence of Org 27569, indicating that the allosteric effect is most pronounced on inactive receptor conformations [3].

Receptor TypeKB Value (nM)Cooperativity Factor (α)CP55940 Binding Enhancement
Wild-type CB1217.32.74 ± 0.41Moderate
T210A (inactive)644.2EnhancedMaximum
T210I (active)Not determinedNo effectNone

Differential Effects on Agonist vs. Inverse Agonist Binding

Org 27569 exhibits markedly different effects on agonist versus inverse agonist binding, a phenomenon that supports its classification as an allosteric modulator with state-dependent binding preferences [3] [4]. The compound consistently enhances the binding affinity of agonists while decreasing the binding affinity of inverse agonists, suggesting that it stabilizes an active-like receptor conformation [3] [4].

In saturation binding experiments, Org 27569 treatment results in convergent Kd values for CP55940 across different receptor mutants, normalizing binding affinity to approximately 0.29-0.42 nM regardless of the receptor's initial constitutive activity level [3]. This effect is most dramatic for the inactive T210A receptor, which shows a 26-fold improvement in agonist binding affinity in the presence of Org 27569 [3].

ReceptorCP55940 Kd (nM) VehicleCP55940 Kd (nM) + Org 27569Fold Change
Wild-type2.15 ± 0.480.29 ± 0.067.4-fold decrease
T210I0.31 ± 0.120.42 ± 0.14No change
T210A7.82 ± 1.300.30 ± 0.0526-fold decrease

For inverse agonist binding, Org 27569 produces opposite effects, significantly reducing binding affinity for SR141716A [3]. The wild-type receptor exhibits an 8-fold decrease in inverse agonist affinity (from 1.93 ± 0.48 nM to 15.68 ± 5.85 nM), while the T210A receptor shows a 15-fold decrease (from 0.93 ± 0.27 nM to 13.92 ± 5.23 nM) [3]. The T210I receptor, being highly constitutively active, shows minimal saturable binding of SR141716A even at high concentrations in the presence of Org 27569 [3].

ReceptorSR141716A Kd (nM) VehicleSR141716A Kd (nM) + Org 27569Fold Change
Wild-type1.93 ± 0.4815.68 ± 5.858-fold increase
T210I17.75 ± 3.6722.60 ± 5.67Minimal change
T210A0.93 ± 0.2713.92 ± 5.2315-fold increase

These differential binding effects support the hypothesis that Org 27569 promotes a receptor conformation that resembles an active state with enhanced agonist affinity but decreased inverse agonist affinity [3] [4]. The compound's ability to selectively modulate binding based on ligand type demonstrates its potential as a tool for understanding cannabinoid CB1 receptor pharmacology and as a template for developing novel therapeutic agents [3] [4] [9].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

409.1920902 g/mol

Monoisotopic Mass

409.1920902 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

7YW2S3Z2CB

Wikipedia

Org_27569

Dates

Modify: 2023-08-15
1: Baillie GL, Horswill JG, Anavi-Goffer S, Reggio PH, Bolognini D, Abood ME, McAllister S, Strange PG, Stephens GJ, Pertwee RG, Ross RA. CB(1) receptor allosteric modulators display both agonist and signaling pathway specificity. Mol Pharmacol. 2013 Feb;83(2):322-38. doi: 10.1124/mol.112.080879. Epub 2012 Nov 15. PubMed PMID: 23160940; PubMed Central PMCID: PMC3558808.
2: Fay JF, Farrens DL. A key agonist-induced conformational change in the cannabinoid receptor CB1 is blocked by the allosteric ligand Org 27569. J Biol Chem. 2012 Sep 28;287(40):33873-82. Epub 2012 Jul 30. PubMed PMID: 22846992; PubMed Central PMCID: PMC3460482.
3: Erdozain AM, Diez-Alarcia R, Meana JJ, Callado LF. The inverse agonist effect of rimonabant on G protein activation is not mediated by the cannabinoid CB1 receptor: evidence from postmortem human brain. Biochem Pharmacol. 2012 Jan 15;83(2):260-8. doi: 10.1016/j.bcp.2011.10.018. Epub 2011 Nov 7. PubMed PMID: 22093909.
4: Price MR, Baillie GL, Thomas A, Stevenson LA, Easson M, Goodwin R, McLean A, McIntosh L, Goodwin G, Walker G, Westwood P, Marrs J, Thomson F, Cowley P, Christopoulos A, Pertwee RG, Ross RA. Allosteric modulation of the cannabinoid CB1 receptor. Mol Pharmacol. 2005 Nov;68(5):1484-95. Epub 2005 Aug 19. PubMed PMID: 16113085.

Explore Compound Types